molecular formula C22H14FN3O3 B4605382 (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one

(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one

Cat. No.: B4605382
M. Wt: 387.4 g/mol
InChI Key: LAVMWJBTRDLUBD-XMHGGMMESA-N
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Description

(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one is a complex organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a phenylpyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenylhydrazine and an appropriate catalyst under controlled conditions to yield the final pyrazolone product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in specific ratios. The reaction is typically carried out under inert atmosphere to prevent oxidation and contamination. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It has been explored for its anti-inflammatory, analgesic, and antimicrobial activities. Researchers are also studying its potential use in cancer treatment due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to a cascade of biochemical events that result in the desired therapeutic effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
  • (4E)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
  • (4E)-4-[(2-methylphenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one

Uniqueness

Compared to its analogs, (4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are desirable.

Properties

IUPAC Name

(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O3/c23-20-9-5-4-8-16(20)14-19-21(15-6-2-1-3-7-15)24-25(22(19)27)17-10-12-18(13-11-17)26(28)29/h1-14H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVMWJBTRDLUBD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C/C3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[(2-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one

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